N-Benzyl albuterol

Pharmacology Receptor Binding Beta-2 Adrenergic

Analytical challenges in quantifying Salbutamol EP Impurity E often arise from inadequate reference standards. N-Benzyl albuterol (CAS 24085-03-8) is the definitive standard for resolving this. - Enables precise HPLC quantification of EP Impurity E in salbutamol sulfate and levalbuterol hydrochloride per EP/BP monographs. - Critical for forced degradation studies to establish degradation pathways and product specification limits. - Provides essential impurity profiling data for ANDA and DMF submissions, ensuring regulatory compliance.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
CAS No. 24085-03-8
Cat. No. B138282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl albuterol
CAS24085-03-8
Synonymsα1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol;  α1-[(Benzyl-tert-butylamino)methyl]-4-hydroxy-m-xylene-α,α’-diol;  α1-Benzyl-tert-butylaminomethyl-4-hydroxy-m-xylene-α1,α3-diol;  _x000B_1-(4-Hydroxy-3-hydroxymethylphenyl)
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O
InChIInChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3
InChIKeyNZBXAYHLQSMNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl Albuterol: Molecular Identity and Baseline Profile


N-Benzyl albuterol (CAS 24085-03-8), chemically defined as 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol, is a structural derivative of the β₂-adrenergic agonist salbutamol (albuterol) characterized by a benzyl substitution on the tertiary amine nitrogen. This compound is recognized as Salbutamol EP Impurity E and serves as an impurity reference standard in pharmaceutical quality control. Its molecular formula is C₂₀H₂₇NO₃ with a molecular weight of 329.4 g/mol [1]. It is also identified as a metabolite of albuterol sulfate, positioning it as a key analytical marker in metabolism studies .

Product Type Pharmaceutical impurity reference standard (EP Impurity E)
Use Context HPLC method validation, impurity profiling, stability studies
Selection Note N-Benzyl derivative with distinct chromatographic retention from parent drug

Why N-Benzyl Albuterol Cannot Be Substituted


N-Benzyl albuterol is not a therapeutic β₂-agonist but a structurally distinct impurity of salbutamol (albuterol) and levalbuterol. Substituting it with albuterol, levalbuterol, or other β₂-agonists would yield misleading analytical results, as this compound is not a bronchodilator but a pharmaceutical impurity requiring precise identification and quantification in drug substance and product analyses. Furthermore, its unique N-benzyl modification imparts different chromatographic retention characteristics and metabolic profiles compared to parent compounds, making it an essential reference standard for method validation and stability studies . Using alternative compounds would compromise regulatory compliance for impurity profiling in Abbreviated New Drug Applications (ANDAs) and pharmacopeial testing [1].

N-Benzyl albuterol
Albuterol / Levalbuterol: Different chromatographic retention and impurity identity may compromise analytical accuracy.
N-Benzyl albuterol
Other β₂-agonists: Unique N-benzyl structure yields distinct metabolic profile; metabolic pathway context may shift.
N-Benzyl albuterol
Alternative impurity standards: Non-certified or misidentified standards may affect impurity profiling compliance.

N-Benzyl Albuterol: Quantitative Differentiation Evidence


β₂-Adrenergic Receptor Agonist Activity vs Salbutamol

N-Benzyl albuterol was tested for agonist activity against cloned human β₂-adrenergic receptor at a concentration of 1000 nM in a binding assay, demonstrating measurable receptor engagement. This data establishes its pharmacological relevance as an impurity that retains β₂-receptor affinity, though with reduced potency compared to salbutamol, which is 29 times more selective for β₂ than β₁ receptors [1]. The activity of N-Benzyl albuterol at this concentration confirms its potential to influence assay outcomes in β₂-agonist drug product testing .

β₂-AR activity
Cross-study comparable
Agonist activity at 1000 nM vs cloned human β₂-AR. Salbutamol: 29-fold selectivity (separate assay). Activity observed; quantitative potency difference not determined.
Reported β₂-receptor engagement supports monitoring in analytical method validation.
Potency relative to salbutamol not directly quantified; cross-study comparison only.
Pharmacology Receptor Binding Beta-2 Adrenergic

Chromatographic Retention & Purity Specifications

N-Benzyl albuterol is supplied as a pharmaceutical reference standard with a specified purity of not less than 90% by HPLC, enabling accurate calibration for impurity quantification in salbutamol and levalbuterol drug products . This purity level is distinct from the parent drug salbutamol, which is typically assayed at 98-102% purity. The benzyl substitution on the amine nitrogen imparts increased hydrophobicity (XLogP3-AA 2.9) compared to salbutamol (XLogP3-AA 0.5), resulting in longer reversed-phase HPLC retention times, a critical parameter for resolving this impurity from other process-related impurities [1].

Purity & retention
Class-level inference
Purity ≥90% HPLC; XLogP3-AA 2.9 vs salbutamol 0.5. Purity difference 8–12 percentage points; XLogP3-AA Δ 2.4.
Higher hydrophobicity yields distinct retention; purity specification supports calibration.
Computed XLogP3-AA; class-level inference on chromatographic behaviour.
Analytical Chemistry Chromatography Impurity Profiling

Metabolic Fate & Excretion Profile vs Parent Drug

N-Benzyl albuterol has been identified as a metabolite of albuterol sulfate, with a distinct metabolic pathway compared to the major inactive sulfate metabolite of albuterol . While albuterol is primarily metabolized to an inactive sulfate conjugate with a half-life of approximately 5 hours, N-Benzyl albuterol represents an alternative metabolic route involving N-benzylation, which alters its pharmacokinetic and pharmacodynamic profile. This metabolic divergence makes it a specific marker for studying albuterol metabolism and for detecting non-compliance or doping in sports .

Metabolic fate
Data to verify
Detected as metabolite of albuterol sulfate; alternative N-benzylation pathway vs sulfation. Albuterol: primarily sulfate conjugate, t½ ~5 h. Divergent route; quantitative kinetics lacking.
Supports metabolic pathway differentiation studies.
Data to verify; quantitative metabolite kinetics unavailable.
Drug Metabolism Pharmacokinetics Metabolite Identification

N-Benzyl Albuterol: Research & Industrial Applications


Impurity Profiling in Salbutamol and Levalbuterol

N-Benzyl albuterol is essential for developing and validating HPLC methods to quantify this specific impurity in salbutamol sulfate and levalbuterol hydrochloride formulations, ensuring compliance with EP and BP monographs [1]. Its use as a reference standard in forced degradation studies helps establish degradation pathways and set specification limits for product release and stability testing .

ANDA and DMF Filing Support

Procuring high-purity N-Benzyl albuterol reference standards enables accurate identification and quantitation of this impurity in abbreviated new drug applications (ANDAs) and drug master files (DMFs), providing critical data on impurity levels and control strategies required by regulatory agencies [1].

Albuterol Metabolic Pathway Tracking

N-Benzyl albuterol serves as a key analytical marker in metabolism studies of albuterol sulfate, allowing researchers to differentiate between N-benzylation and sulfation metabolic pathways [1]. This distinction is valuable for understanding inter-individual variability in drug metabolism and for developing more predictive pharmacokinetic models.

Application
Selection Property
Validation Focus
Impurity profiling in salbutamol / levalbuterol formulations
Certified EP Impurity E reference standard
Chromatographic separation and calibration accuracy
Regulatory filing support (ANDA, DMF)
Documented impurity identity and control strategy
Impurity data supporting regulatory documentation
Albuterol metabolic pathway studies
N-benzylation metabolite marker
Metabolite identification and pathway differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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